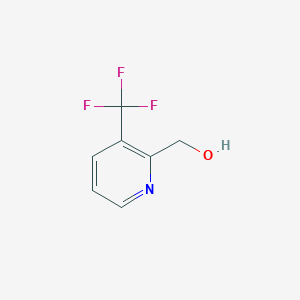

(3-(Trifluoromethyl)pyridin-2-yl)methanol

Descripción general

Descripción

(3-(Trifluoromethyl)pyridin-2-yl)methanol is an organic compound with the chemical formula C7H6F3NO. It is a colorless to pale yellow crystalline solid that is soluble in water and organic solvents such as ethanol and dimethylformamide . This compound is commonly used as a substrate or intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(3-(Trifluoromethyl)pyridin-2-yl)methanol is typically synthesized through the reaction of 1-(Trifluoromethyl)pyridine with methanol . The reaction can be catalyzed by acids or Lewis acids to facilitate the process . The general reaction scheme is as follows:

1-(Trifluoromethyl)pyridine+Methanol→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions

(3-(Trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The trifluoromethyl group and hydroxyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethylpyridine carboxylic acid.

Reduction: Formation of trifluoromethylpyridine alcohol derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The trifluoromethyl group in (3-(Trifluoromethyl)pyridin-2-yl)methanol enhances its biological activity, making it a valuable intermediate in the synthesis of therapeutic agents. Its applications include:

- Neurological Disorders : The compound is being explored for its role in developing drugs targeting conditions such as depression and anxiety. Research indicates that related trifluoromethyl compounds exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems .

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes associated with various diseases, enhancing its potential as a drug candidate.

Case Study: Antidepressant Activity

A study highlighted the potential of trifluoromethyl-substituted compounds to interact with serotonin receptors, suggesting that this compound may exhibit similar properties. Behavioral tests in animal models showed significant promise for future therapeutic applications.

Agricultural Chemicals

In the agrochemical sector, this compound serves as a building block for formulating pesticides and herbicides. The trifluoromethyl group contributes to the potency and effectiveness of these agrochemicals while promoting environmentally friendly practices .

Material Science

This compound is utilized in the creation of advanced materials, including polymers and coatings that require specific properties such as chemical resistance and durability. Its unique physicochemical properties make it suitable for applications in various industrial processes .

Analytical Chemistry

This compound acts as a reference standard in analytical methods, aiding researchers in the precise identification and quantification of similar compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for use in laboratory settings .

Mecanismo De Acción

The mechanism by which (3-(Trifluoromethyl)pyridin-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparación Con Compuestos Similares

Similar Compounds

- **5-(Trifluoromethyl)pyridin-2-yl)methanol

- **2-(Trifluoromethyl)pyridin-3-yl)methanol

- **4-(Trifluoromethyl)pyridin-2-yl)methanol

Uniqueness

(3-(Trifluoromethyl)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and hydroxyl group on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Actividad Biológica

The compound (3-(trifluoromethyl)pyridin-2-yl)methanol is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's reactivity and influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

- Hydroxymethylation , often achieved via nucleophilic substitution reactions.

These synthetic pathways allow for the production of the compound in a laboratory setting, facilitating further biological evaluation.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, which can be summarized as follows:

Structure-Activity Relationship (SAR)

Studies on SAR have demonstrated that modifications to the pyridine ring significantly affect biological activity. For example, substituents at different positions on the ring can enhance or diminish potency against specific biological targets.

A comparative analysis with structurally similar compounds highlights these differences:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Methylpyridine | Methyl group at 2-position | Antimicrobial | Simpler structure; lacks trifluoromethyl |

| 6-(Trifluoromethyl)pyridin-3-ol | Hydroxy group at 3-position | Anticancer | Hydroxy group changes reactivity |

| 5-Fluoro-6-methoxypyridine | Fluoro instead of trifluoro | Neuroactive | Fluoro group alters electronic properties |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to interference with bacterial fatty acid synthesis pathways .

- Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- Enzyme Inhibition Studies : Research has identified that this compound acts as an inhibitor for specific protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases .

Propiedades

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSPMBJXMICOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397175 | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-44-9 | |

| Record name | 3-(Trifluoromethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.